(1-ethenyl-1H-imidazol-2-yl)methanol

Quantum Chemistry Computational Chemistry Electronic Structure

Sourcing (1-ethenyl-1H-imidazol-2-yl)methanol (CAS 45662-46-2) for advanced polymer design? This hydroxymethyl-functionalized vinylimidazole enables UCST transitions (19–41°C) in aqueous media—behaviour unattainable with unmodified 1-vinylimidazole. Its dual vinyl/hydroxyl reactivity supports stimuli-responsive hydrogels, post-polymerization derivatization, and outer-sphere Pd-complex formation for acidic-phase catalysis. Standard purity is ≥95%, stabilized against premature polymerization. Select this monomer when tunable thermoresponsive solubility, pH/salt-sensitive cloud points, or crosslinkable hydroxyl handles are non-negotiable. Contact us for bulk pricing.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 45662-46-2
Cat. No. B1332127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethenyl-1H-imidazol-2-yl)methanol
CAS45662-46-2
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC=CN1C=CN=C1CO
InChIInChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2
InChIKeyBJIUWZYBYKQRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethenyl-1H-imidazol-2-yl)methanol (CAS 45662-46-2): Core Molecular Identity and Research-Grade Procurement Specifications


(1-Ethenyl-1H-imidazol-2-yl)methanol (CAS 45662-46-2), also known as 1-vinyl-2-(hydroxymethyl)imidazole, is a heterocyclic building block with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . It is characterized by a 1-vinylimidazole core substituted with a hydroxymethyl group at the 2-position, enabling dual reactivity through the vinyl and hydroxyl moieties [1]. This compound is supplied as a research chemical with typical purity ≥95% and is stabilized to prevent premature polymerization during storage .

Why Unmodified 1-Vinylimidazole and 2-Methyl Derivatives Cannot Replicate the Performance of (1-Ethenyl-1H-imidazol-2-yl)methanol


The presence of the 2-hydroxymethyl group on the imidazole ring fundamentally alters the electronic, coordination, and polymer properties of the molecule compared to unsubstituted 1-vinylimidazole or its 2-methyl analog. Quantum-chemical calculations confirm that the hydroxymethyl substituent introduces a positive mesomeric effect in addition to an inductive effect, leading to a unique redistribution of π-electron density that is not observed with simple alkyl groups [1]. This electronic perturbation translates into distinct macromolecular behavior: copolymers incorporating (1-ethenyl-1H-imidazol-2-yl)methanol exhibit Upper Critical Solution Temperature (UCST) transitions in water, a property completely absent in poly(1-vinylimidazole) homopolymer [2]. Furthermore, the hydroxyl functionality enables post-polymerization derivatization and hydrogen-bonding networks that are inaccessible with non-hydroxylated analogs [3]. These divergent properties render the compound non-interchangeable with its closest structural relatives.

Quantitative Differentiators: Head-to-Head Performance Data for (1-Ethenyl-1H-imidazol-2-yl)methanol


Electronic Structure: Positive Mesomeric Effect Alters π-Conjugation vs. Methyl-Substituted Vinylimidazole

Quantum-chemical calculations (MCSCF method) reveal that the 2-hydroxymethyl group in (1-ethenyl-1H-imidazol-2-yl)methanol introduces a positive mesomeric effect that adds to its inductive effect. This contrasts sharply with the 2-methyl derivative, which exhibits only a positive inductive effect [1]. The resulting charge redistribution alters the conjugation between the π-system of the imidazole ring and the vinyl group, a phenomenon quantified by the change in the difference of charges on the vinyl carbon atoms [1].

Quantum Chemistry Computational Chemistry Electronic Structure

UCST Polymer Design: Tunable Cloud Point (19–41 °C) via Copolymer Composition Control

Copolymers of (1-ethenyl-1H-imidazol-2-yl)methanol (monomer 2) with N-vinylimidazole (monomer 1) exhibit Upper Critical Solution Temperature (UCST)-type phase transitions in water, with cloud points tunable from 19 °C to 41 °C depending on the copolymer composition [1]. The monomer feed ratio is quantitatively incorporated into the copolymer, allowing precise, predictable control over the thermal response [1]. In contrast, poly(1-vinylimidazole) homopolymer does not display UCST behavior under these conditions [1].

Stimuli-Responsive Polymers UCST Polymers Copolymer Synthesis

Palladium(II) Complexation: Ionic Outer-Sphere Complex Formation in Acidic Media

In hydrochloric acid solutions, (1-ethenyl-1H-imidazol-2-yl)methanol (designated L-7) reacts with PdCl₂ to form an ionic complex with outer-sphere vinylimidazolium cations, specifically [LH]₂[PdCl₄] [1]. This behavior contrasts with its reaction in neutral acetone, where analogous 1-vinylimidazole derivatives (e.g., 2-formylimidazole, L-4) form molecular complexes [PdL₂Cl₂] with coordination via the heterocyclic N-3 atom [1].

Coordination Chemistry Palladium Catalysis Ligand Design

Synthetic Accessibility: High-Yield Condensation from 1-Vinylimidazole and Paraform

A well-established synthetic route to (1-ethenyl-1H-imidazol-2-yl)methanol involves the condensation of 1-vinylimidazole with paraformaldehyde, yielding the product in high purity after workup [1]. In related preparative procedures, reduction of the corresponding 2-formyl derivative with sodium borohydride in methanol proceeds with 94% yield . This contrasts with the more demanding syntheses of other 2-substituted vinylimidazoles, which may require organometallic reagents or multi-step sequences.

Synthetic Methodology Heterocyclic Chemistry Monomer Synthesis

Optimal Use Cases: Where (1-Ethenyl-1H-imidazol-2-yl)methanol Delivers Quantifiable Advantage


Synthesis of UCST-Type Thermoresponsive Copolymers for Smart Biomaterials

When a research program requires a water-soluble polymer with a tunable Upper Critical Solution Temperature (UCST) in the physiologically relevant range (19–41 °C), (1-ethenyl-1H-imidazol-2-yl)methanol is the monomer of choice. Copolymerization with N-vinylimidazole enables precise cloud point control through simple feed ratio adjustment, a property not achievable with 1-vinylimidazole alone [1].

Design of pH-Responsive and Salt-Responsive Polymer Systems

Copolymers incorporating this monomer exhibit a distinctive pH-dependence and salt effect on their UCST transitions [1]. This makes the compound ideal for developing smart hydrogels, drug delivery vehicles, or bioseparation media that respond to environmental changes in pH or ionic strength, leveraging the hydroxyl functionality for further derivatization [2].

Preparation of Ionic Palladium(II) Complexes for Acidic Catalysis

For applications requiring stable palladium complexes under acidic aqueous conditions, (1-ethenyl-1H-imidazol-2-yl)methanol provides a distinct coordination mode (outer-sphere ionic complex) compared to other 1-vinylimidazole derivatives [3]. This can be exploited in designing catalysts for reactions conducted in acidic media or in metal recovery processes.

Building Block for N,O-Divinyl Crosslinking Agents

The compound's hydroxyl group reacts with acetylene under pressure to yield N,O-divinyl derivatives [4]. These bifunctional monomers serve as unique crosslinking agents in polymerization, enabling the creation of networks with tailored hydrophilicity and metal-binding capacity.

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